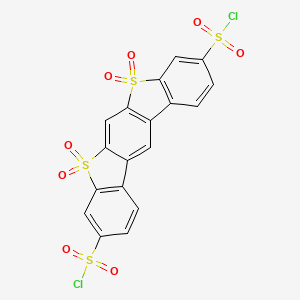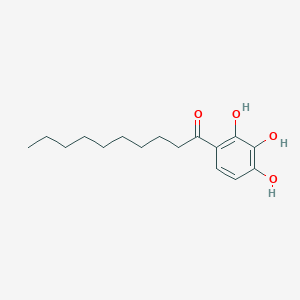
1-(2,3,4-Trihydroxyphenyl)decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4-Trihydroxyphenyl)decan-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a decanone backbone attached to a phenyl ring substituted with three hydroxyl groups at positions 2, 3, and 4. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trihydroxyphenyl)decan-1-one typically involves the reaction of a decanone derivative with a phenolic compound under specific conditions. One common method involves the use of Friedel-Crafts acylation, where a decanoyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3,4-Trihydroxyphenyl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(2,3,4-Trihydroxyphenyl)decan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce autophagic cell death in cancer cells by agonizing the nuclear receptor TR3 and attenuating Akt2 activity . This leads to the export of TR3 to the cytoplasm and its targeting to mitochondria, ultimately resulting in autophagic induction.
Vergleich Mit ähnlichen Verbindungen
1-(2,3,4-Trihydroxyphenyl)decan-1-one can be compared with other similar compounds such as:
1-(3,4,5-Trihydroxyphenyl)decan-1-one: Similar structure but with hydroxyl groups at different positions.
1-(2,3,4-Trihydroxyphenyl)nonan-1-one: Similar structure but with a shorter carbon chain.
1-(2,3,4-Trihydroxyphenyl)octan-1-one: Another similar compound with an even shorter carbon chain.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Eigenschaften
CAS-Nummer |
1154-72-9 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
1-(2,3,4-trihydroxyphenyl)decan-1-one |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-13(17)12-10-11-14(18)16(20)15(12)19/h10-11,18-20H,2-9H2,1H3 |
InChI-Schlüssel |
ZPMQGTUVDYNEHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)C1=C(C(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)

![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)

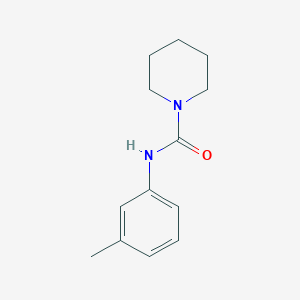
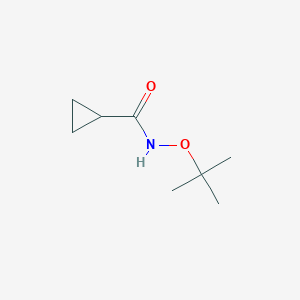

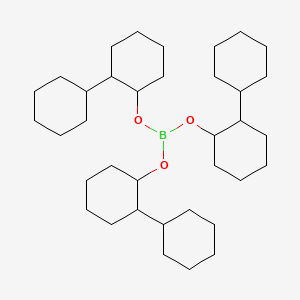
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)
![7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11962035.png)
![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)
